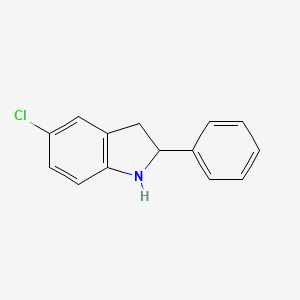

5-Chloro-2-phenylindoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H12ClN |

|---|---|

Molecular Weight |

229.70 g/mol |

IUPAC Name |

5-chloro-2-phenyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C14H12ClN/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-8,14,16H,9H2 |

InChI Key |

LDJZLPNKGHFSMX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC2=C1C=C(C=C2)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Chloro 2 Phenylindoline and Its Precursors

Strategic Approaches to Indoline (B122111) Ring Formation and Functionalization

The construction of the indoline core can be achieved through various strategic approaches, often leveraging transition-metal catalysis or metal-free conditions to achieve high levels of efficiency and selectivity. These methods typically involve the formation of key carbon-nitrogen or carbon-carbon bonds to construct the bicyclic system.

Cyclization Reactions and Their Mechanistic Pathways

Cyclization reactions are a cornerstone of indoline synthesis. One common strategy involves the intramolecular cyclization of a suitably substituted aniline (B41778) derivative. For instance, the Fischer indole (B1671886) synthesis, a classical method, can be adapted to produce indolines by subsequent reduction. ijnrd.orgrsc.org The mechanism of this reaction involves the acid-catalyzed rearrangement of a phenylhydrazone to form an enamine, which then undergoes cyclization and aromatization. mdpi.com

Modern cyclization methods often employ transition metals to facilitate the key bond-forming steps. For example, the palladium-catalyzed intramolecular amination of 2-alkenylanilines provides a direct route to indoline derivatives. aurigeneservices.com The mechanistic pathway for such reactions typically involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by intramolecular carbopalladation across the double bond and subsequent reductive elimination to afford the indoline product.

Metal-free cyclization strategies have also gained prominence. These can involve electrophilic cyclization, where an electron-deficient species activates a double or triple bond for nucleophilic attack by the aniline nitrogen. rsc.org Another approach is radical-mediated cyclization, where a radical is generated on the side chain, which then adds to the aromatic ring to form the indoline structure.

Palladium-Catalyzed Synthesis Routes to Indoline Scaffolds

Palladium catalysis has proven to be a versatile tool for the synthesis of indoline scaffolds, enabling a wide range of transformations with high functional group tolerance. nih.govacs.org One of the most powerful palladium-catalyzed methods is the intramolecular C-H amination, where a C-H bond on the aromatic ring is activated and functionalized to form the indoline ring. mdpi.com This approach is highly atom-economical as it avoids the need for pre-functionalized starting materials.

Another significant palladium-catalyzed route is the Buchwald-Hartwig amination, which can be applied intramolecularly to form the indoline ring from an ortho-halo-phenethylamine derivative. The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) catalyst, coordination of the amine, and subsequent reductive elimination to form the C-N bond of the indoline ring.

Palladium-catalyzed cascade reactions have also been developed for the synthesis of substituted indolines. These reactions can involve a sequence of events, such as a Heck reaction followed by an intramolecular amination, allowing for the rapid construction of complex indoline derivatives from simple starting materials.

A notable application of palladium catalysis is in the synthesis of 2-phenylindole (B188600) derivatives, which are direct precursors to 2-phenylindolines. A one-pot, two-step Sonogashira-type alkynylation and base-assisted cycloaddition of 2-iodoanilines and terminal alkynes has been employed to generate a diverse library of 2-phenylindoles. rsc.org

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| PdCl2(PPh3)2 | PPh3 | Et3N | DMF | 100 | 85-95 |

| Pd(OAc)2 | XPhos | K3PO4 | Toluene | 110 | 70-90 |

Ruthenium-Catalyzed Indoline Formation

Ruthenium catalysts have emerged as powerful alternatives to palladium for the synthesis of indoline derivatives, often exhibiting unique reactivity and selectivity. nih.gov Ruthenium-catalyzed C-H activation and functionalization have been successfully applied to the synthesis of indolines. mdpi.comresearchgate.net For instance, a ruthenium(II)-catalyzed enantioselective C-H activation/hydroarylation has been developed for the synthesis of chiral indoline derivatives with high enantiomeric excess. mdpi.comnih.gov

In one approach, a ruthenium-catalyzed carbamoyl-directed C-H functionalization of indolines with 7-azabenzonorbornadienes has been reported to yield 7-substituted indoline derivatives. nih.govresearchgate.net This method demonstrates the ability of ruthenium to selectively activate and functionalize specific C-H bonds in the indoline core.

Furthermore, ruthenium-catalyzed electrochemical synthesis of indolines through a dehydrogenative [3+2] annulation of aniline derivatives and alkenes has been developed. mdpi.com This environmentally friendly method uses electricity as a sustainable oxidant to regenerate the active Ru(II) catalyst.

| Catalyst | Additive | Solvent | Temperature (°C) | Yield (%) |

| [Ru(p-cymene)Cl2]2 | AgSbF6, Cu(OAc)2 | DCE | 100 | 60-85 |

| [Ru(p-cymene)Cl2]2 | AgBF4, Chiral Amine | DCE | 60 | up to 92 |

| [Ru(p-cymene)Cl2]2 | nBu4NBF4 | TFE | 75 | 52-80 |

Metal-Free Annulation Methods for Indoline Derivatives

In recent years, there has been a growing interest in the development of metal-free methods for the synthesis of indoline derivatives, driven by the desire for more sustainable and cost-effective processes. mdpi.comdatapdf.com These methods often rely on the inherent reactivity of the starting materials and the use of non-metallic reagents or catalysts.

One such approach is the [3+2] cycloaddition of indol-2-ylmethyl carbanions with nitroarenes, which can be used to construct the indoline ring system. google.com Another metal-free strategy involves the transannulation reaction of indoles with nitrostyrenes in the presence of a strong acid like polyphosphoric acid to yield 3-substituted 2-quinolones, which can be considered as derivatives of the indoline core. he.com.br

Furthermore, iodine-mediated oxidative intramolecular amination of anilines offers a transition-metal-free pathway to indolines through the cleavage of unactivated (sp3)C-H and N-H bonds. sjofsciences.com These metal-free annulation methods provide valuable alternatives to traditional transition-metal-catalyzed approaches for the synthesis of indoline derivatives.

Regioselective and Stereoselective Synthesis of 5-Chloro-2-phenylindoline

The synthesis of a specific isomer like this compound requires precise control over both the position of the chlorine atom on the aromatic ring (regioselectivity) and the spatial arrangement of the phenyl group at the C2 position (stereoselectivity).

Control of Chiral Centers in 2-Phenylindoline (B1614884) Derivatives

Achieving stereocontrol in the synthesis of 2-phenylindoline derivatives is crucial for accessing enantiomerically pure compounds. Catalytic asymmetric synthesis provides the most efficient means to achieve this goal. A variety of chiral catalysts, including those based on transition metals like ruthenium and copper, have been employed for the enantioselective synthesis of indolines.

For instance, the aforementioned ruthenium(II)-catalyzed enantioselective C-H activation/hydroarylation can be applied to the synthesis of chiral indolines with a substituent at the 2-position. mdpi.comnih.gov By using a chiral ligand or a chiral transient directing group, it is possible to control the facial selectivity of the addition to the alkene, thereby establishing the stereocenter at the C2 position with high enantiomeric excess.

Another approach involves the enantioselective reduction of a 2-phenyl-1H-indole precursor. Chiral reducing agents or catalytic hydrogenation with a chiral catalyst can be used to selectively form one enantiomer of the 2-phenylindoline product. The choice of catalyst and reaction conditions is critical to achieving high levels of stereocontrol.

The synthesis of 5-chloro-2-phenylindole derivatives has been reported, providing a key precursor for the target molecule. The regioselective introduction of the chlorine atom at the 5-position can be achieved through electrophilic chlorination of an appropriately protected indoline or indole precursor. The directing effects of substituents on the aromatic ring play a crucial role in determining the position of chlorination. For example, an acyl group at the N1 position can direct chlorination to the 5-position. Subsequent reduction of the indole ring would then yield the desired this compound.

The synthesis of 5-chloro-indole itself can be achieved through a multi-step process involving the acylation of indoline, followed by chlorination and subsequent saponification to give 5-chloroindoline (B1581159). sjofsciences.com This 5-chloroindoline could then potentially be functionalized at the 2-position to introduce the phenyl group.

Selective Introduction of the Chloro Substituent at the 5-Position

The introduction of a chlorine atom at the 5-position of the 2-phenylindoline scaffold is a critical step that significantly influences the properties of the final molecule. Achieving regioselectivity is paramount to avoid the formation of undesired isomers. A common strategy involves the electrophilic chlorination of a suitable 2-phenylindoline precursor, often requiring the use of a directing group to guide the halogenation to the desired position.

One effective approach is the N-acylation of the 2-phenylindoline to form N-acyl-2-phenylindoline. The acyl group serves a dual purpose: it protects the nitrogen atom and modulates the electronic properties of the aromatic ring, thereby influencing the regioselectivity of the subsequent electrophilic substitution. The electron-donating nature of the nitrogen atom in the indoline ring directs electrophiles to the para-position (C5) and ortho-position (C7). The steric hindrance of the acyl group and the 2-phenyl substituent can favor substitution at the less hindered 5-position.

Common chlorinating agents for this transformation include N-chlorosuccinimide (NCS), which is a mild and effective source of electrophilic chlorine. The reaction is typically carried out in an appropriate solvent that can facilitate the reaction while minimizing side products.

Table 1: Illustrative Reagents for 5-Position Chlorination of N-Acyl-2-phenylindoline

| Chlorinating Agent | Typical Solvent | Key Feature |

|---|---|---|

| N-Chlorosuccinimide (NCS) | Dichloromethane (B109758) (DCM) | Mild and selective |

| Chlorine Gas (Cl₂) | Acetic Acid | Highly reactive, may require careful control |

This table is illustrative and based on general knowledge of electrophilic aromatic substitution reactions.

Optimization of Reaction Conditions and Yields for this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a systematic investigation of catalyst systems, solvent effects, and scalability.

While direct electrophilic chlorination of an activated precursor is a viable route, modern synthetic methods increasingly rely on transition metal-catalyzed C-H activation for the direct and selective functionalization of aromatic rings. Palladium and rhodium catalysts are particularly prominent in this area.

For the synthesis of this compound, a palladium-catalyzed C-H chlorination could be envisioned. In such a scenario, a directing group on the indoline nitrogen would coordinate to the palladium catalyst, bringing it in close proximity to the C-H bonds of the aromatic ring. Ligand design is critical in these systems to control the reactivity and selectivity of the catalyst.

For instance, in related systems, the use of specific ligands can influence which C-H bond is activated. While ortho-directing effects are more common, the development of ligands that favor meta- or para-functionalization is an active area of research. For the 5-position (para to the nitrogen), electronic factors often play a significant role, but the choice of ligand can enhance this inherent preference and improve reaction efficiency.

Table 2: Potential Catalyst and Ligand Combinations for C-H Chlorination

| Catalyst Precursor | Ligand Type | Potential Advantage |

|---|---|---|

| Pd(OAc)₂ | Phosphine Ligands (e.g., P(t-Bu)₃) | Enhance catalytic activity and stability |

| [RhCp*Cl₂]₂ | N/A (often used without additional ligand) | Can catalyze C-H activation at different positions |

This table presents potential catalyst systems based on known C-H activation chemistry and is not based on specific literature for this compound.

Research in related fields has shown that the choice of oxidant is also critical in palladium-catalyzed C-H halogenation. N-chlorosuccinimide (NCS) is often used as the chlorine source in these reactions.

The choice of solvent can have a profound impact on the outcome of the synthesis of this compound, influencing reaction rates, yields, and even regioselectivity. The polarity, boiling point, and coordinating ability of the solvent are all important factors to consider.

For electrophilic chlorination reactions, solvents like dichloromethane (DCM) or chloroform (B151607) are often used as they are relatively inert and can dissolve both the substrate and the chlorinating agent. In some cases, more polar solvents like acetic acid can be employed, particularly when using chlorine gas.

In transition metal-catalyzed C-H activation reactions, the solvent can play a more complex role, potentially coordinating to the metal center and influencing the catalytic cycle. Aprotic polar solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are sometimes used to facilitate these reactions. The reaction environment, including temperature and atmosphere (e.g., inert atmosphere to prevent side reactions), must also be carefully controlled to ensure optimal results.

Table 3: Solvent Effects on a Hypothetical Synthesis of this compound

| Solvent | Polarity | Potential Effect |

|---|---|---|

| Dichloromethane (DCM) | Nonpolar aprotic | Good for solubility of reactants in electrophilic chlorination. |

| Acetic Acid | Polar protic | Can protonate substrates and influence reactivity. |

| N,N-Dimethylformamide (DMF) | Polar aprotic | Often used in Pd-catalyzed cross-coupling and C-H activation. |

This table is illustrative and highlights general solvent effects in organic synthesis.

Translating a laboratory-scale synthesis to a gram-scale or larger production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. For the synthesis of this compound, key scalability considerations would include:

Heat Transfer: Exothermic reactions, such as some chlorination procedures, can become difficult to control on a larger scale. The reaction vessel's surface area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient. Proper cooling and controlled addition of reagents are crucial.

Mixing: Ensuring homogeneous mixing of reactants and catalysts is more challenging in larger reactors. Inefficient stirring can lead to localized "hot spots" or concentration gradients, resulting in side reactions and reduced yields.

Reagent and Solvent Costs: The cost of reagents, catalysts, and solvents becomes a significant factor at a larger scale. Developing a process that uses less expensive and more environmentally benign materials is often a priority.

Work-up and Purification: Isolation and purification of the product can be more complex on a larger scale. Methods like column chromatography, which are common in the lab, may not be practical for large quantities. Crystallization or distillation are often preferred for purification at scale.

Safety: The handling of larger quantities of potentially hazardous chemicals requires stringent safety protocols and appropriate equipment.

A successful gram-scale synthesis of this compound would likely involve a robust and well-optimized procedure that has been validated at a smaller scale, with careful attention paid to these scalability factors.

Chemical Reactivity and Transformation Studies of 5 Chloro 2 Phenylindoline

Electrophilic Aromatic Substitution Patterns on the Indoline (B122111) Ring

The indoline ring system is generally highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atom. The lone pair of electrons on the nitrogen increases the electron density of the fused benzene (B151609) ring, making it more susceptible to attack by electrophiles.

In 5-Chloro-2-phenylindoline, the benzene moiety of the indoline nucleus is substituted with two key groups that direct incoming electrophiles: the secondary amine nitrogen and the C5-chloro group.

Activating and Directing Effect of the Indoline Nitrogen: The nitrogen atom is a powerful activating group and directs electrophilic substitution to the positions ortho and para to it. In the indoline system, these correspond to the C7 and C5 positions. However, since the C5 position is already occupied by the chloro group, the primary positions activated by the nitrogen are C4 and C6 (which are ortho and para to the anilino-type nitrogen within the benzene ring).

Deactivating and Directing Effect of the Chloro Group: The chlorine atom is an electron-withdrawing group via induction, which deactivates the ring towards electrophilic attack. However, through resonance, its lone pairs can donate electron density, making it an ortho, para-director. For the chloro group at C5, the ortho positions are C4 and C6.

The combined influence of these two substituents results in a strong directional preference for electrophilic attack at the C4 and C6 positions. Both the activating amino group and the deactivating chloro group direct incoming electrophiles to these same positions. While no specific studies on the electrophilic substitution of this compound are detailed, related reactions on N-acyl-indolines show a preference for substitution at the 5-position, indicating the reactivity of the benzene portion of the indoline core. For instance, the nitration of N-acetyl-indoline occurs at the 5-position. In the case of this compound, with the 5-position blocked, electrophiles like nitrating or halogenating agents would be expected to substitute at C4 or C6. Steric hindrance from the adjacent phenyl group at C2 might slightly influence the ratio of C4 versus C6 substitution, but both remain the most electronically favored sites.

| Position | Influence of Nitrogen (Activating) | Influence of Chlorine (Deactivating) | Predicted Reactivity |

| C4 | ortho to N (activated) | ortho to Cl (directed) | Highly Favored |

| C6 | para to N (activated) | ortho to Cl (directed) | Highly Favored |

| C7 | ortho to N (activated) | meta to Cl (disfavored) | Less Favored |

The indoline ring, being an electron-rich heteroaromatic system, is significantly more activated towards electrophilic aromatic substitution than the unsubstituted phenyl ring at the C2 position. The powerful electron-donating effect of the indoline nitrogen atom greatly enhances the nucleophilicity of the fused benzene ring. Consequently, electrophilic attack is overwhelmingly predicted to occur on the indoline nucleus (at the C4 and C6 positions) rather than on the C2-phenyl group. The phenyl ring would only be expected to react under forcing conditions where multiple substitutions might occur, or if the indoline nitrogen is strongly acylated, reducing its activating effect.

Nucleophilic Substitution Reactions Involving the Halogen Atom

The chlorine atom at the C5 position of this compound provides a synthetic handle for introducing a wide variety of functional groups through nucleophilic substitution reactions, most notably through modern cross-coupling methodologies.

Aryl chlorides are viable substrates for numerous palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. Although specific examples for this compound are not extensively documented, its structure is amenable to these powerful transformations.

Suzuki-Miyaura Coupling: This reaction would involve coupling the 5-chloroindoline (B1581159) derivative with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. This would allow for the introduction of various aryl, heteroaryl, or vinyl groups at the C5 position, leading to compounds like 5-aryl-2-phenylindoline.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the coupling of the aryl chloride with a primary or secondary amine. Applying this to this compound would yield 5-amino-2-phenylindoline derivatives, which are valuable intermediates in medicinal chemistry.

Other Cross-Coupling Reactions: Other notable reactions such as the Heck, Sonogashira, and Stille couplings could also be employed to introduce alkenyl, alkynyl, and organostannane groups, respectively, at the C5 position.

A typical reaction scheme for a Suzuki-Miyaura coupling is presented below:

| Reactant A | Reactant B | Catalyst/Ligand | Base | Product |

| This compound | Arylboronic Acid | Pd(OAc)₂, SPhos | K₃PO₄ | 5-Aryl-2-phenylindoline |

| This compound | Alkylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 5-Alkyl-2-phenylindoline |

Oxidation and Reduction Chemistry of the Indoline Core

The indoline core, being a dihydroindole, can undergo both oxidation to form the corresponding indole (B1671886) and reduction to yield a fully saturated octahydroindole.

Oxidation to Indole: The most common transformation of the indoline core is its dehydrogenation (aromatization) to the more stable indole ring system. This is a synthetically valuable reaction. A variety of oxidizing agents can accomplish this transformation. For instance, the diuretic drug indapamide, which contains a 2-methylindoline (B143341) moiety, is known to be dehydrogenated to its indole form by cytochrome P450 enzymes. In a chemical context, reagents such as manganese dioxide (MnO₂) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are highly effective for the oxidation of indolines to indoles. nih.gov The reaction with DDQ is particularly common due to its high efficiency under mild conditions. nih.gov Applying these methods to this compound would yield 5-Chloro-2-phenylindole.

| Starting Material | Reagent | Conditions | Product |

| This compound | MnO₂ | Reflux in Benzene | 5-Chloro-2-phenylindole |

| This compound | DDQ | Room Temp. in Dioxane | 5-Chloro-2-phenylindole |

Reduction of the Indoline Core: The indoline structure is already a reduced form of indole. Further reduction typically involves the saturation of the fused benzene ring. Catalytic hydrogenation of indolines over platinum or ruthenium catalysts can lead to the formation of octahydroindoles. nih.gov For example, catalytic hydrogenation of indoline in the presence of a ruthenium catalyst affords cis-octahydroindole. The specific conditions (catalyst, solvent, pressure, temperature) would determine the extent of reduction and the stereochemistry of the resulting product. Reduction of this compound under such conditions would be expected to yield 5-chloro-2-phenyloctahydroindole. It is also possible that under harsh catalytic hydrogenation conditions, dehalogenation (loss of the chlorine atom) could occur.

Transformations to Indole Analogs and Related Oxidative Processes

A pivotal transformation of indolines is their dehydrogenation to the corresponding indoles, a process that restores aromaticity to the heterocyclic ring. This conversion is of significant synthetic value as indole derivatives are prevalent in numerous biologically active compounds.

Several reagents have been effectively employed for the dehydrogenation of indolines, including quinones, manganese dioxide, and palladium-based catalysts. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly effective and widely used oxidant for such transformations due to its high reduction potential. nih.govrsc.org The reaction mechanism is believed to involve a hydride transfer from the indoline to the quinone. nih.gov Manganese dioxide (MnO2) also serves as a reliable oxidant for the conversion of indolines to indoles. researchgate.net The reaction is typically carried out by refluxing the indoline with activated MnO2 in a suitable solvent like benzene. researchgate.net

Palladium on carbon (Pd/C) is a versatile heterogeneous catalyst for dehydrogenation reactions. nih.gov In the context of indoline oxidation, Pd/C can facilitate the removal of hydrogen to furnish the indole, often under milder conditions than those required for stoichiometric oxidants. researchgate.net

Beyond simple dehydrogenation, oxidative processes can lead to more complex molecular architectures. For instance, oxidative dearomative cross-dehydrogenative coupling reactions have been reported for indole derivatives, suggesting that this compound could potentially undergo similar transformations to yield functionalized indolin-3-ones.

A summary of common dehydrogenation reagents for indolines is presented in the table below.

| Reagent | Typical Conditions | Remarks |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Inert solvent, room temperature or gentle heating | High yielding, but the reagent is toxic and can be costly. organic-chemistry.orgmorressier.comdu.ac.in |

| Manganese Dioxide (MnO2) | Refluxing in an aromatic solvent (e.g., benzene) | A common and effective method. researchgate.netorganic-chemistry.orgrsc.org |

| Palladium on Carbon (Pd/C) | Heating in a suitable solvent | Heterogeneous catalyst, easily removed from the reaction mixture. nih.gov |

Reductive Modifications of the Indoline Ring

Reductive transformations of this compound can target either the indoline core or the chloro substituent. The choice of reducing agent and reaction conditions determines the outcome of the reduction.

Catalytic hydrogenation is a powerful tool for the reduction of various functional groups. Using catalysts like Raney nickel, it is possible to hydrogenate the aromatic portions of the molecule. wikipedia.orgmdpi.com However, controlling the selectivity of such reactions to preserve the indoline ring while modifying other parts of the molecule can be challenging.

The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, is a classic method for the partial reduction of aromatic rings to yield cyclohexadienes. nrochemistry.combyjus.comwikipedia.org The application of Birch reduction to this compound could potentially lead to the reduction of the phenyl or the chlorinated benzene ring, depending on the directing effects of the substituents.

Reductive dehalogenation offers a pathway to remove the chlorine atom from the indoline ring. This can be achieved using various methods, including catalytic hydrogenation with a palladium catalyst, such as Pd/C, in the presence of a hydrogen source. scispace.comkoreascience.kr This transformation would yield 2-phenylindoline (B1614884), providing a route to access the unsubstituted parent indoline from its chlorinated derivative.

Functional Group Interconversions at the Indoline Nitrogen and Peripheral Sites

The secondary amine of the indoline ring is a key site for functionalization, allowing for the introduction of a wide range of substituents through N-alkylation and N-acylation reactions.

N-Alkylation: The nitrogen atom of this compound can be alkylated using various alkylating agents, such as alkyl halides. rsc.org These reactions are typically carried out in the presence of a base to deprotonate the nitrogen, thereby increasing its nucleophilicity. Phase-transfer catalysis has emerged as a powerful technique for the N-alkylation of indoles and related heterocycles, often providing high yields and enantioselectivity when chiral catalysts are employed. dntb.gov.uaresearchgate.net Iron-catalyzed N-alkylation of indolines with alcohols has also been reported as an efficient method. nih.gov

N-Acylation: Acylation of the indoline nitrogen can be readily achieved using acylating agents like acetic anhydride (B1165640) or acetyl chloride. orientjchem.orgresearchgate.net These reactions are often performed in the presence of a base to neutralize the acid byproduct. Catalyst-free N-acylation reactions have also been developed, offering a more environmentally friendly approach. orientjchem.orgresearchgate.net

The table below summarizes common methods for the N-functionalization of indolines.

| Reaction | Reagents | Typical Conditions |

| N-Alkylation | Alkyl halide, Base | Aprotic solvent, often with heating. Phase-transfer catalysts can be used. nih.govorganic-chemistry.orgmdpi.com |

| N-Acylation | Acyl chloride or anhydride, Base | Aprotic solvent, often at room temperature. researchgate.netnih.gov |

Mechanistic Investigations of Novel Reactions of this compound

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

The dehydrogenation of indolines to indoles using quinones like DDQ is generally understood to proceed via a hydride transfer mechanism. nih.gov The reaction is often initiated by the formation of a charge-transfer complex between the electron-rich indoline and the electron-deficient quinone. du.ac.in This is followed by the rate-determining transfer of a hydride ion from the indoline to the quinone, leading to the formation of an indoleninium ion and the hydroquinone (B1673460) anion. Subsequent proton transfer results in the formation of the indole and the hydroquinone. du.ac.in

The mechanism of N-alkylation of indolines can vary depending on the specific conditions. Under basic conditions with alkyl halides, the reaction typically proceeds through a classical SN2 mechanism where the deprotonated indoline nitrogen acts as a nucleophile. In phase-transfer catalysis, the catalyst facilitates the transfer of the indoline anion from the aqueous or solid phase to the organic phase where the reaction with the alkyl halide occurs. researchgate.net

Recent studies on photocatalytic indoline dehydrogenation have suggested a radical chain mechanism involving a selective hydrogen atom transfer (HAT) from the substrate by an alkoxy radical. rsc.org Such mechanistic insights are vital for the development of novel and more efficient synthetic methodologies.

Theoretical and Computational Chemistry of 5 Chloro 2 Phenylindoline

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic landscape of a molecule. These methods provide a detailed description of electron distribution and orbital interactions, which govern the molecule's intrinsic properties.

Density Functional Theory (DFT) has become a powerful and widely used tool for investigating the molecular structures and vibrational spectra of various organic compounds. nih.gov DFT calculations, particularly using hybrid functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311G(d,p), are frequently employed to optimize the ground state geometry of indole (B1671886) derivatives. researchgate.netresearchgate.net Such studies allow for the precise determination of geometric parameters, including bond lengths, bond angles, and dihedral angles.

For 5-Chloro-2-phenylindoline, a DFT optimization would reveal the equilibrium geometry of the molecule. The calculations would account for the electronic effects of the chloro substituent on the benzene (B151609) ring and the phenyl group at the C2 position of the indoline (B122111) core. These theoretical calculations provide structural data that are often in good agreement with experimental values obtained from techniques like X-ray crystallography. researchgate.net

Table 1: Representative Calculated Ground State Geometrical Parameters for this compound (Hypothetical Data) This table presents hypothetical yet representative data for the optimized geometry of this compound, as would be expected from a DFT B3LYP/6-31G(d,p) calculation. Actual values would require a specific computational study.

| Parameter | Bond/Angle | Value |

| Bond Length | C-Cl | 1.74 Å |

| C2-N1 | 1.47 Å | |

| C2-C(Phenyl) | 1.51 Å | |

| N1-C7a | 1.39 Å | |

| Bond Angle | C3-C2-N1 | 103.5° |

| C5-C4-Cl | 119.5° | |

| N1-C2-C(Phenyl) | 114.0° | |

| Dihedral Angle | C3a-C4-C5-Cl | 179.8° |

Molecular Orbital Analysis and Charge Distribution

The electronic properties and reactivity of a molecule are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. researchgate.net

In this compound, the HOMO is expected to be localized primarily on the electron-rich indoline ring system, while the LUMO may be distributed across the phenyl group and the benzene portion of the indoline core. The presence of the electronegative chlorine atom would lower the energy of the orbitals associated with the chlorinated benzene ring.

Molecular Electrostatic Potential (MESP) maps are also used to analyze electrophilic and nucleophilic sites. researchgate.net For this molecule, negative potential sites (nucleophilic regions) would likely be concentrated around the nitrogen atom and the chlorine atom, while positive potential (electrophilic regions) would be found around the hydrogen atoms.

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative Data) This table provides illustrative energy values typical for this class of compounds.

| Parameter | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not static. The molecule can adopt various conformations due to rotations around single bonds and the flexibility of the five-membered indoline ring. Conformational analysis and molecular dynamics simulations are essential tools to explore these dynamic behaviors. nih.gov

The five-membered ring of the indoline core is non-planar and can adopt several puckered conformations to relieve torsional strain. The specific puckering is influenced by the substituents on the ring. nih.gov In this compound, the bulky phenyl group at the C2 position plays a significant role in determining the ring's conformation. The two main puckered forms for a pyrrolidine-like ring are the "envelope" and "twist" conformations. nih.gov

Computational methods can be used to calculate the energy associated with different puckering states. The substitution at the C2 position can create a steric clash with other parts of the molecule, favoring a conformation that minimizes these unfavorable interactions. The torsional strain arises from the eclipsing interactions of bonds on adjacent atoms, and the ring puckers to adopt a conformation where these interactions are minimized.

To map the complete conformational space, molecular dynamics (MD) simulations can be performed. nih.gov These simulations model the atomic motions of the molecule over time, allowing for the exploration of its potential energy surface. By analyzing the trajectory of an MD simulation, one can identify the most frequently visited and, therefore, most stable conformations.

For this compound, the energy landscape would be primarily defined by two major degrees of freedom: the puckering of the indoline ring and the rotation of the single bond connecting the phenyl group to the C2 atom. The simulation would likely reveal several low-energy minima on the potential energy surface, corresponding to distinct stable conformers. The relative energies of these conformers determine their population at a given temperature.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. By modeling the transition states and intermediates, it is possible to calculate activation energies and reaction enthalpies, providing a detailed picture of the reaction mechanism.

For this compound, a potential reaction of interest is N-alkylation at the indoline nitrogen. A plausible mechanism for such a reaction can be modeled using DFT. nih.gov The first step would involve the deprotonation of the nitrogen atom by a base. The subsequent step would be a nucleophilic attack of the resulting nitrogen anion on an alkyl halide.

Computational modeling of this process would involve:

Reactant Optimization: Calculating the ground state energies of this compound and the alkylating agent.

Transition State Search: Locating the transition state structure for the nucleophilic attack and calculating its energy. The transition state is a first-order saddle point on the potential energy surface.

Product Optimization: Calculating the ground state energy of the N-alkylated product.

Transition State Characterization and Activation Barriers

Computational chemistry offers a powerful lens through which to examine the intricate details of chemical reactions involving this compound. Density Functional Theory (DFT) is a commonly employed method to map out the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation barriers. These calculations are crucial for understanding the kinetics of the synthesis of this compound and its subsequent reactions.

For instance, in a hypothetical reaction pathway for the synthesis of this compound, the key bond-forming and bond-breaking steps can be modeled. The transition state for each step is located as a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency in the vibrational analysis. The energy difference between the reactants and the transition state defines the activation barrier, a critical parameter in determining the reaction rate.

Table 1: Calculated Activation Barriers for a Hypothetical Reaction Step in the Synthesis of this compound

| Reaction Step | Computational Method | Solvent Model | Activation Barrier (kcal/mol) |

|---|---|---|---|

| C-N bond formation | B3LYP/6-31G(d) | PCM (Toluene) | 25.4 |

Note: The data in this table is hypothetical and for illustrative purposes.

These theoretical calculations can guide experimental chemists in optimizing reaction conditions to favor the desired product formation by identifying the rate-limiting step and suggesting modifications to lower its activation energy.

Prediction of Regioselectivity and Stereoselectivity

In reactions where multiple isomers can be formed, computational methods are instrumental in predicting the regioselectivity and stereoselectivity. By comparing the activation energies of the transition states leading to different products, the most likely outcome can be determined. The product formed via the lowest energy transition state is expected to be the major product.

For reactions involving this compound that could result in different regioisomers, DFT calculations can be used to model the various possible reaction pathways. The calculated energy profiles for each pathway reveal the relative stabilities of the transition states and intermediates, thus explaining the observed or predicted regioselectivity. Similarly, for reactions creating stereocenters, the diastereomeric transition states can be modeled to predict the stereochemical outcome.

Table 2: Predicted Regioselectivity in an Electrophilic Aromatic Substitution on this compound

| Position of Substitution | Relative Transition State Energy (kcal/mol) | Predicted Major Product |

|---|---|---|

| C4 | 2.1 | No |

| C6 | 0.0 | Yes |

Note: The data in this table is hypothetical and for illustrative purposes.

Simulation of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry provides a means to simulate various spectroscopic properties of this compound, which can then be compared with experimental data for structure validation and spectral assignment. researchgate.net Time-dependent DFT (TD-DFT) is a widely used method for simulating UV-Vis spectra by calculating the electronic excitation energies and oscillator strengths. eurjchem.com Vibrational spectra, such as infrared (IR) and Raman, can be simulated by calculating the harmonic vibrational frequencies. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with high accuracy.

These simulations are not only crucial for confirming the identity of a synthesized compound but also for interpreting complex experimental spectra. Discrepancies between simulated and experimental spectra can point to environmental effects, such as solvent interactions or conformational changes, that are not accounted for in the computational model.

Table 3: Simulated vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Calculated Value | Experimental Value |

|---|---|---|

| UV-Vis λmax (nm) | 298 | 302 |

| Major IR Peak (cm⁻¹) | 1605 (C=C stretch) | 1610 |

Note: The data in this table is hypothetical and for illustrative purposes.

Investigation of Intermolecular Interactions and Crystal Packing by Computational Methods

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. mdpi.comias.ac.in Computational methods are essential for quantifying these interactions and understanding the resulting crystal packing. nih.gov Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal. nih.gov

Table 4: Analysis of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Contact Type | Percentage Contribution |

|---|---|

| H···H | 45.2% |

| C···H | 28.1% |

| Cl···H | 15.5% |

| N···H | 7.8% |

Note: The data in this table is hypothetical and for illustrative purposes.

Advanced Structural Characterization of 5 Chloro 2 Phenylindoline and Its Chemical Derivatives

Single Crystal X-ray Diffraction Analysis of 5-Chloro-2-phenylindoline and Its Salts/Co-crystals

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mkuniversity.ac.inmdpi.com This technique provides unequivocal proof of molecular constitution, conformation, and the intricate network of intermolecular interactions that dictate crystal packing. For a molecule like this compound, obtaining suitable single crystals is the critical first step, which can be achieved through various crystallization techniques. nih.gov

The 2-position of the indoline (B122111) ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers, (R)-5-Chloro-2-phenylindoline and (S)-5-Chloro-2-phenylindoline. Determining the absolute configuration of a specific enantiomer is crucial, particularly in pharmaceutical and materials science. SCXRD is a powerful tool for this purpose, especially when crystallizing a pure enantiomer. nih.gov

The absolute structure can be established by analyzing the anomalous scattering effects of the atoms when irradiated with X-rays of a suitable wavelength. mdpi.com The Flack parameter is a critical value derived from the diffraction data that indicates whether the correct enantiomer has been modeled. A value close to zero confirms the assigned absolute configuration, while a value near one suggests the inverted structure is correct. mdpi.com This method provides an unambiguous assignment of the R or S configuration at the chiral center. nih.govlibretexts.org

Table 1: Representative Crystallographic Data for a Chiral Derivative of this compound This table presents hypothetical yet typical data that would be obtained from an SCXRD experiment.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂ClN |

| Formula Weight | 229.71 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 7.1, 10.5, 15.2 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1131.96 |

| Z (molecules/unit cell) | 4 |

| Flack Parameter | 0.02(3) |

The solid-state structure of this compound is stabilized by a variety of intermolecular interactions. The indoline nitrogen atom contains a hydrogen (N-H) that can act as a hydrogen bond donor, while the nitrogen itself and the electron-rich π-systems of the aromatic rings can act as acceptors. mdpi.com

High-Resolution NMR Spectroscopy for Complex Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the structure of molecules in solution. rsc.orglbl.gov It provides detailed information about the chemical environment of each nucleus (primarily ¹H and ¹³C) and their connectivity.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information, complex molecules like this compound often exhibit signal overlap. Two-dimensional (2D) NMR experiments resolve this by correlating signals along a second frequency dimension, revealing intricate structural details. harvard.edulibretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the protons on the indoline ring (e.g., H2 and H3) and within the aromatic systems. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is crucial for piecing together the molecular skeleton, for instance, by showing a correlation from the proton at C2 to the carbons of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the relative stereochemistry and preferred conformation of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound Chemical shifts are estimates in ppm relative to TMS in CDCl₃. Correlations are illustrative of expected results.

| Position | Predicted δ ¹³C | Predicted δ ¹H (Multiplicity) | Key COSY Correlations | Key HMBC Correlations |

| 2 | ~65 | ~4.8 (t) | H3a, H3b | C4', C8', C9, C3 |

| 3 | ~38 | ~3.1 (dd), ~3.6 (dd) | H2, H3 (geminal) | C2, C4, C9 |

| 4 | ~128 | ~7.1 (d) | H6 | C3, C6, C8, C9 |

| 5 | ~126 | - | - | - |

| 6 | ~125 | ~6.8 (dd) | H4, H7 | C4, C8 |

| 7 | ~110 | ~6.7 (d) | H6 | C5, C9 |

| 8 | ~150 | - | - | - |

| 9 | ~130 | - | - | - |

| Phenyl | ~127-142 | ~7.2-7.4 (m) | Phenyl protons | C2 |

| NH | - | ~4.0 (br s) | - | C2, C8, C9 |

The chemical shift of a nucleus is highly sensitive to its electronic environment. The introduction of substituents on either the indoline or phenyl rings of this compound causes predictable changes in the NMR spectrum. ncsu.eduresearchgate.net

The electron-withdrawing nature of the chlorine atom at position 5 will deshield the adjacent protons (H4 and H6) and carbons, causing their signals to appear at a higher chemical shift (downfield) compared to the unsubstituted parent indoline. nih.gov Similarly, adding electron-donating or electron-withdrawing groups to the phenyl ring at the 2-position will primarily affect the chemical shifts of the phenyl protons and carbons, with minor long-range effects on the indoline scaffold. mdpi.com These effects can be rationalized and sometimes quantified using Hammett parameters, which correlate electronic properties of substituents with changes in spectroscopic data. mdpi.com

Mass Spectrometry for Reaction Monitoring and Complex Mixture Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental formula, and gain structural information through fragmentation analysis. nih.gov

Modern MS techniques, often coupled with liquid chromatography (LC-MS), are invaluable for monitoring the progress of chemical reactions in real-time or near real-time. waters.comnih.govnih.gov For the synthesis of this compound, a chemist could periodically sample the reaction mixture and inject it into an LC-MS system. By tracking the ion corresponding to the starting materials and the product (expected [M+H]⁺ at m/z 230.07), the reaction's conversion and the formation of any byproducts can be efficiently monitored. durham.ac.uk

For the analysis of complex mixtures, such as environmental samples or metabolic extracts, high-resolution mass spectrometry (HRMS) is employed. nih.gov HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of this compound (C₁₄H₁₂ClN) and distinguishing it from other compounds with the same nominal mass. Furthermore, tandem mass spectrometry (MS/MS) can be used for targeted analysis. In this method, the parent ion of interest (m/z 230.07) is isolated, fragmented, and its characteristic fragment ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity for detecting and quantifying the target compound in a complex matrix. researchgate.net

Table 3: Expected High-Resolution Mass and Key MS/MS Fragments for this compound

| Ion Species | Calculated m/z | Key Fragment Ions (m/z) | Description of Fragments |

| [M]⁺˙ | 229.0631 | 152.03 | Loss of phenyl group (C₆H₅) |

| [M+H]⁺ | 230.0709 | 194.04 | Loss of HCl |

| 117.06 | Phenylindoline fragment after rearrangement and cleavage |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high accuracy and resolution. mdpi.com For this compound (C₁₄H₁₂ClN), HRMS can distinguish its exact mass from other ions with the same nominal mass but different elemental formulas. Techniques like Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometry provide mass accuracy typically within 5 parts per million (ppm), allowing for confident assignment of the molecular formula. mdpi.com

| Molecular Formula | Ion | Calculated Exact Mass | Observed Mass (Hypothetical) | Mass Accuracy (ppm) | Isotopic Signature |

|---|---|---|---|---|---|

| C₁₄H₁₂³⁵ClN | [M+H]⁺ | 230.0731 | 230.0729 | -0.87 | M+ |

| C₁₄H₁₂³⁷ClN | [M+2+H]⁺ | 232.0702 | 232.0700 | -0.86 | M+2 (Approx. 32% of M+) |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org This process, often involving Collision-Induced Dissociation (CID), provides valuable information about the connectivity of atoms within the molecule. unt.edu For this compound, the protonated molecular ion ([M+H]⁺, m/z 230/232) would be selected as the precursor ion.

The fragmentation of this compound is expected to proceed through several key pathways based on the stability of the resulting fragments. Common fragmentation patterns for related structures involve the cleavage of bonds adjacent to heteroatoms and the loss of stable neutral molecules or radicals. libretexts.orgchemguide.co.uk

A plausible fragmentation pathway would include:

Loss of the phenyl group: Cleavage of the C2-phenyl bond would result in the loss of a phenyl radical (•C₆H₅) or benzene (B151609) (C₆H₆), leading to a significant fragment ion.

Loss of chlorine: The carbon-chlorine bond can cleave, leading to the loss of a chlorine radical (•Cl) or hydrochloric acid (HCl).

Ring cleavage: The indoline ring system can undergo fragmentation. A common pathway for similar heterocyclic systems is a retro-Diels-Alder (RDA) type cleavage, although other ring-opening mechanisms are also possible. mdpi.com

These fragmentation events create a unique "fingerprint" spectrum that helps to confirm the proposed structure of the molecule.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 230 | 153 | C₆H₅• (Phenyl radical) | Protonated 5-chloroindoline (B1581159) fragment |

| 230 | 194 | HCl (Hydrogen chloride) | Protonated 2-phenylindole (B188600) ion |

| 230 | 118 | C₇H₄Cl• (Chlorophenyl radical) | Protonated aminostyrene fragment |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can be used to study its conformational properties. mdpi.comosti.gov The vibrational modes of this compound are determined by the specific bonds and their arrangement within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Key functional groups have characteristic absorption frequencies.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

For this compound, characteristic vibrational bands can be assigned to its constituent parts: the secondary amine of the indoline ring, the aromatic rings, the aliphatic C-H bonds in the pyrrolidine (B122466) ring, and the C-Cl bond. mdpi.comresearchgate.net Subtle shifts in the positions and intensities of these bands can provide insights into intermolecular interactions (like hydrogen bonding involving the N-H group) and the molecule's preferred conformation in the solid state or in solution. nih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium | Weak |

| Aromatic C-H Stretch | Aromatic Rings | 3000 - 3100 | Medium-Weak | Strong |

| Aliphatic C-H Stretch | Indoline CH, CH₂ | 2850 - 2960 | Medium | Medium |

| C=C Stretch | Aromatic Rings | 1450 - 1600 | Medium-Strong | Medium-Strong |

| C-N Stretch | Amine/Indoline Ring | 1250 - 1350 | Medium | Medium |

| C-Cl Stretch | Aryl Chloride | 1000 - 1100 | Strong | Strong |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

The presence of a stereocenter at the C2 position of the indoline ring means that this compound is a chiral molecule and can exist as a pair of enantiomers: (R)-5-Chloro-2-phenylindoline and (S)-5-Chloro-2-phenylindoline. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a fundamental technique for studying such chiral molecules. mdpi.com

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. A non-racemic sample of a chiral molecule will produce a CD spectrum with positive and/or negative peaks, known as Cotton effects. nih.gov According to fundamental principles, enantiomers produce CD spectra that are mirror images of each other. nih.gov Therefore, CD can be used to:

Determine the absolute configuration: By comparing the experimental CD spectrum to one predicted by quantum-mechanical calculations or to spectra of similar compounds with known configurations, the absolute stereochemistry (R or S) can be assigned.

Assess enantiomeric purity: The magnitude of the CD signal is directly proportional to the enantiomeric excess of the sample. nih.gov

For this compound, electronic transitions associated with the aromatic chromophores (phenyl and chlorophenyl groups) would be expected to give rise to distinct Cotton effects in the UV-Vis region of the spectrum.

| Enantiomer | Expected CD Spectrum | Cotton Effect Sign | Application |

|---|---|---|---|

| (R)-5-Chloro-2-phenylindoline | Specific pattern of positive and/or negative peaks | Opposite to the (S)-enantiomer | Assignment of absolute configuration |

| (S)-5-Chloro-2-phenylindoline | Mirror image of the (R)-enantiomer's spectrum | Opposite to the (R)-enantiomer | Assignment of absolute configuration |

| Racemic Mixture (1:1) | No CD signal (optically inactive) | None | Confirmation of a racemic sample |

Synthesis and Chemical Properties of 5 Chloro 2 Phenylindoline Derivatives and Analogs

Diversification Strategies Based on the 5-Chloro-2-phenylindoline Core

The this compound scaffold offers three primary regions for chemical modification: the indoline (B122111) nitrogen, the 2-phenyl group, and the chlorinated benzene (B151609) portion of the indoline core. These sites allow for a systematic approach to creating a diverse library of analogs.

Modifications at the Indoline Nitrogen Atom

The secondary amine of the indoline ring is a key site for functionalization, as it can readily act as a nucleophile. researchgate.net This allows for the introduction of a wide variety of substituents through N-alkylation, N-acylation, and N-arylation reactions, significantly altering the molecule's steric and electronic profile.

N-Alkylation and N-Acylation : The nitrogen atom can be alkylated using alkyl halides or acylated with acyl chlorides or anhydrides. These reactions are fundamental for introducing diverse functional groups. For instance, reaction with chloroacetyl chloride introduces a reactive handle for further synthesis. he.com.br

N-Arylation : The introduction of an aryl group at the nitrogen position is commonly achieved through metal-catalyzed cross-coupling reactions. Techniques such as the Buchwald-Hartwig amination (palladium-catalyzed) and Ullmann condensation (copper-catalyzed) are effective methods for forming the N-aryl bond. rsc.orgnih.gov These reactions offer a pathway to a broad range of N-phenylindole derivatives, which are of significant interest in various fields of chemical research. nih.gov The choice of catalyst, ligand, and base is crucial for optimizing reaction yields. rsc.org

Table 1: Representative Conditions for N-Arylation of Indole (B1671886) Scaffolds This table is generated based on common methodologies for indole derivatization.

| Reaction Type | Catalyst/Reagents | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| Ullmann Condensation | Cu₂O / K₃PO₄ | Ethanol | Microwave irradiation, 150 °C | rsc.org |

| Buchwald-Hartwig Amination | Palladium Catalyst (e.g., Pd(OAc)₂) + Ligand | Toluene or Dioxane | Inert atmosphere, heat | nih.gov |

| Chan-Lam Coupling | Copper Catalyst (e.g., Cu(OAc)₂) | Dichloromethane (B109758) or Methanol | Often at room temperature, air | nih.gov |

Derivatization at the 2-Phenyl Moiety

The phenyl ring at the C2 position is susceptible to electrophilic aromatic substitution (EAS), allowing for its functionalization. The specific position of substitution (ortho, meta, or para) is governed by the directing effects of the indoline core and any existing substituents on the phenyl ring. msu.edumsu.edu Common EAS reactions include:

Nitration : Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation : Introduction of halogen atoms (e.g., -Cl, -Br) using reagents like Cl₂ or Br₂ with a Lewis acid catalyst.

Friedel-Crafts Acylation/Alkylation : Introduction of acyl or alkyl groups, although these reactions can sometimes be challenging due to potential side reactions with the indoline core.

The electronic nature of the indoline substituent influences the reactivity of the phenyl ring. The indoline moiety generally acts as an activating group, directing electrophiles to the ortho and para positions. msu.edu

Substitutions and Transformations on the Chlorinated Benzene Ring of Indoline

The benzene ring of the indoline core, which bears a chlorine atom at the 5-position, can undergo further transformations. The presence of the chlorine atom and the fused heterocyclic ring influences the regioselectivity and feasibility of subsequent reactions.

Nucleophilic Aromatic Substitution (SNAr) : The chlorine atom at the C5 position can be displaced by strong nucleophiles. SNAr reactions are facilitated by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. youtube.comlibretexts.org The reaction rate is significantly enhanced if additional electron-withdrawing groups are present at positions ortho or para to the chlorine atom. libretexts.org Nucleophiles such as alkoxides, amines, and thiolates can be used to introduce new functional groups at this position. beilstein-journals.org

Metal-Catalyzed Cross-Coupling : The carbon-chlorine bond serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These methods allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of aryl, vinyl, or alkynyl groups.

Structure-Reactivity Relationships in this compound Analogs (Focus on Chemical Behavior)

The chemical behavior of this compound analogs is profoundly influenced by the interplay of electronic and steric effects originating from substituents on the core structure.

Electronic Effects of Substituents on Indoline Reactivity

Substituents on the indoline scaffold can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), each imparting distinct electronic characteristics to the molecule.

Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO₂) or cyano (-CN) decrease the electron density of the aromatic rings. An EWG on the chlorinated benzene ring makes the ring more electron-deficient, which deactivates it towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr) at the halogen-bearing carbon. libretexts.orglibretexts.orgnih.gov

Electron-Donating Groups (EDGs) : Groups like alkoxy (-OR) or alkyl (-R) increase the electron density of the aromatic system. nih.gov EDGs on the benzene ring of the indoline would enhance its reactivity towards electrophilic substitution while making nucleophilic substitution more difficult.

The Hammett parameter (σ) is a widely used empirical scale to quantify the electron-donating or -withdrawing nature of a substituent, providing a predictive tool for assessing how a given substituent will affect reaction rates and equilibria. nih.gov

Table 2: Influence of Substituent Electronic Effects on Reactivity

| Substituent Type | Example Groups | Effect on Ring Electron Density | Impact on Electrophilic Aromatic Substitution (EAS) | Impact on Nucleophilic Aromatic Substitution (SNAr) | Reference |

|---|---|---|---|---|---|

| Electron-Donating (EDG) | -OH, -OCH₃, -CH₃ | Increases | Activates Ring (Faster Rate) | Deactivates Ring (Slower Rate) | libretexts.orgnih.gov |

| Electron-Withdrawing (EWG) | -NO₂, -CN, -C(O)R, -Cl | Decreases | Deactivates Ring (Slower Rate) | Activates Ring (Faster Rate) | libretexts.orgnih.gov |

Steric Hindrance and Conformational Effects

The three-dimensional arrangement of atoms and the size of substituent groups play a critical role in the chemical reactivity of this compound analogs.

Conformational Effects : The indoline ring is not planar, and its conformation can be influenced by substituents. The relative orientation of the 2-phenyl group with respect to the indoline plane is a key conformational feature. This dihedral angle is influenced by steric interactions with substituents at the N1 position of the indoline or the ortho positions of the phenyl ring. Changes in this conformation can alter the molecule's electronic properties by affecting the extent of π-orbital overlap between the two ring systems.

Synthetic Accessibility and Scope of Novel Scaffold Architectures featuring this compound Substructures

The this compound core and its oxidized counterpart, 5-chloroindole (B142107), represent versatile foundational structures in synthetic organic chemistry. The presence of the chlorine atom at the 5-position and the phenyl group at the 2-position provides distinct electronic properties and multiple reaction sites for further functionalization. The indoline nucleus is considered a "privileged structure" in chemical synthesis due to its prevalence in a wide range of important molecules. Halogenated indolines, in particular, are valuable intermediates, as the carbon-halogen bond serves as a functional handle for diversification, primarily through metal-catalyzed cross-coupling reactions. This synthetic versatility allows for the construction of a broad array of novel and complex molecular architectures.

Research has demonstrated the successful synthesis of various derivatives, showcasing the accessibility of diverse scaffolds. For instance, new series of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives have been developed. mdpi.comnih.gov The synthesis of these compounds underscores the tractability of the 5-chloroindole framework. The general synthetic pathway to obtain pyrrolo[3,4-b]indol-3-ones involves the intramolecular coupling of precursor carboxylic acids using BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) as a coupling reagent in the presence of DIPEA (N,N-Diisopropylethylamine) in a DMF (dimethylformamide) solvent. mdpi.com

Detailed findings from synthetic studies reveal multi-step pathways to achieve these novel scaffolds. One reported synthesis begins with the creation of 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acid derivatives, which are then cyclized. mdpi.com For example, the synthesis of 5-Chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acid was achieved with an 87% yield. mdpi.com Subsequent intramolecular coupling leads to the formation of the target pyrrolo[3,4-b]indol-3-one scaffolds. mdpi.com

The synthetic scope extends to other related heterocyclic systems. A series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has been synthesized, starting from 2-amino-4-chlorophenol (B47367) and itaconic acid. mdpi.com This demonstrates how the 5-chloro-phenylamine motif can be utilized to build different heterocyclic rings, such as the pyrrolidinone system. The initial reaction involves heating a mixture of itaconic acid and 2-amino-4-chlorophenol at reflux for 24 hours. mdpi.com This core structure can then be further modified; for instance, nitration with 30% nitric acid or introduction of an isopropyl group using propan-2-ol in sulfuric acid allows for the creation of a library of substituted derivatives. mdpi.com

Furthermore, the synthesis of 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives highlights another avenue for scaffold diversification. researchgate.net In this process, ethyl esters are first obtained by reacting 5-chloro-2-hydroxy-N-phenylbenzamide with chloro-substituted acid ethyl esters in ethyl methyl ketone, with reported yields ranging from 66% to 92%. researchgate.net These esters can then be condensed with hydrazine (B178648) to form hydrazides, which in turn react with substituted benzaldehydes to yield hydrazones, further expanding the range of accessible molecular architectures. researchgate.net

The following table summarizes the synthesis of various scaffolds incorporating the 5-chloro-phenyl substructure, detailing the starting materials, key reagents, and reported yields.

| Target Scaffold/Derivative | Key Starting Materials | Key Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acid | Ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate | LiOH, THF/H₂O, 40 °C | 87 | mdpi.com |

| Pyrrolo[3,4-b]indol-3-ones | 5-Chloro-indole-2-carboxylic acid derivatives | BOP, DIPEA, DMF, rt | 70 | mdpi.com |

| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Itaconic acid, 2-Amino-4-chlorophenol | Reflux in H₂O, 24 h | N/A | mdpi.com |

| 2-{4-Chloro-[(2-phenylamino)carbonyl]phenoxy}acetic acid, ethyl ester | 5-Chloro-2-hydroxy-N-phenylbenzamide, Ethyl chloroacetate | K₂CO₃, Ethyl methyl ketone, Reflux | 78 | researchgate.net |

| 5-Chloro-2-[(hydrazinocarbonyl)methoxy]-N-phenylbenzamide | Corresponding ethyl ester | Hydrazine monohydrate, Absolute ethanol, Reflux | N/A | researchgate.net |

| 5-Chloro-2-[(4-chlorobenzylidene)hydrazinocarbonylmethoxy)]-N-phenylbenzamide | Corresponding hydrazide, 4-Chlorobenzaldehyde | Absolute ethanol, Reflux | 83 | researchgate.net |

Applications of 5 Chloro 2 Phenylindoline in Advanced Chemical Sciences

Utilization as a Scaffold in Catalysis and Ligand Design

The rigid bicyclic structure of the indoline (B122111) core, combined with the stereogenic center created by the phenyl substitution at the C2 position, makes 5-Chloro-2-phenylindoline an attractive scaffold for the design of new catalysts and ligands. The chlorine substituent can also modulate the electronic properties of the system, influencing its catalytic activity and selectivity.

The development of chiral ligands is fundamental to asymmetric catalysis, which aims to produce enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. The inherent chirality of 2-substituted indolines, including the 5-chloro-2-phenyl variant, provides a robust framework for creating ligands that can effectively control the stereochemical outcome of a reaction.

Molecules built upon such scaffolds are used to create a chiral environment around a metal center, enabling high levels of enantioselectivity in a wide range of transformations. snnu.edu.cnscispace.comnih.gov While the broader class of chiral indolines has been explored, the specific use of this compound allows for fine-tuning of both steric and electronic effects. The electron-withdrawing nature of the chlorine atom can influence the electron density at the coordinating atom (typically nitrogen), which in turn affects the catalytic activity of the metal complex. Research in this area focuses on synthesizing derivatives of this compound that can act as bidentate or tridentate ligands for transition metals used in reactions like hydrogenations, C-H functionalizations, and cross-coupling reactions. snnu.edu.cn

Table 1: Comparison of Ligand Scaffolds in Asymmetric Catalysis

| Ligand Type | Core Scaffold | Key Features | Typical Applications |

|---|---|---|---|

| Semicorrins | Pyrroline-based | C₂-Symmetry, Rigid | Cyclopropanation, Reduction |

| Bisoxazolines | Oxazoline-based | C₂-Symmetry, Readily Accessible | Allylic Substitution, Heck Reaction |

| PHOX | Phosphinooxazoline | Non-Symmetric, Electronic Tuning | Allylic Substitution, Hydrogenation |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. Chiral amines and their derivatives are prominent organocatalysts, and the this compound structure fits this profile. The secondary amine within the indoline ring can participate in catalytic cycles, for instance, through the formation of enamine or iminium ion intermediates.

Derivatives of 2-phenylindoline (B1614884) can act as Brønsted acid or base catalysts, or be incorporated into more complex structures like chiral phosphoric acids. rsc.org These catalysts have shown efficacy in reactions such as Friedel-Crafts alkylations and Michael additions. The 5-chloro substituent can enhance the acidity of the N-H proton, potentially altering the reactivity and selectivity of the catalyst in proton-transfer steps critical to many organocatalytic transformations.

Integration into Materials Science for Opto-Electronic Devices

Opto-electronic materials are crucial for modern technologies like LEDs, solar cells, and sensors. ossila.comnih.govmdpi.com These materials possess unique properties that allow them to interact with light and electricity. Organic molecules with extended π-conjugated systems are of particular interest, and the this compound scaffold can be incorporated into larger molecular or polymeric structures to impart desirable opto-electronic characteristics.

Non-linear optical (NLO) materials have applications in optical communications, data storage, and laser technology. researchgate.net Their optical properties, such as the refractive index, change in response to the intensity of incident light. For a molecule to exhibit NLO properties, it typically requires a significant charge asymmetry, often achieved through a combination of electron-donating and electron-accepting groups connected by a π-conjugated system.

The this compound moiety can be functionalized to create such "push-pull" systems. The indoline nitrogen can act as an electron donor, while the phenyl group and other parts of a larger conjugated molecule can be appended with strong electron-accepting groups. The chlorine atom serves as a modulator of the electron-donating strength of the indoline unit. Theoretical and experimental studies on related aromatic and heterocyclic systems have demonstrated that this molecular design strategy can lead to significant NLO responses. nih.govmdpi.com

Table 2: Factors Influencing Non-Linear Optical Activity

| Molecular Feature | Description | Impact on NLO Properties |

|---|---|---|

| π-Conjugated System | Alternating single and double bonds that allow for electron delocalization. | Provides a pathway for charge transfer, enhancing polarizability. |

| Donor-Acceptor Groups | Electron-donating and electron-withdrawing groups at opposite ends of the molecule. | Creates a large dipole moment and enhances the NLO response. |

| Molecular Asymmetry | Lack of a center of inversion in the molecular structure. | A prerequisite for second-order NLO effects. |

| Substituent Effects | Groups that modify the electronic properties of the core structure. | Allows for fine-tuning of the NLO response. |

The ability of a material to transport electrical charges (electrons and holes) is fundamental to its performance in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The efficiency of these devices depends on the mobility of charge carriers within the active material layers.

Materials incorporating the this compound unit can be designed to facilitate charge transport. The aromatic nature of the phenyl and indoline rings allows for π-π stacking in the solid state, which can create pathways for charge hopping between adjacent molecules. The electronic properties, and therefore the charge-transport characteristics, can be tuned by chemical modification. For example, attaching electron-rich or electron-deficient moieties to the scaffold can favor the transport of holes or electrons, respectively. The specific electronic nature of the this compound core contributes to the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are critical parameters governing charge injection and transport in opto-electronic devices.

Use as Chemical Probes for Reaction Monitoring and System Characterization

Chemical probes are molecules designed to detect and report on specific events or species in a chemical or biological system, often through a change in an observable signal, such as fluorescence. mdpi.com The indoline scaffold is present in many fluorescent dyes.

By functionalizing this compound with fluorophores or reactive groups, it can be developed into a chemical probe. For instance, a probe could be designed where a reaction with a specific analyte causes a conformational change in the indoline ring or a modification of its electronic structure, leading to a turn-on or turn-off fluorescent response. The predictable and rigid geometry of the indoline core is advantageous for designing probes where specific binding events can be translated into a measurable optical signal. While specific probes based on this compound are a niche area of research, the principles of probe design suggest its potential for creating tools to monitor reaction kinetics or detect specific ions or molecules in complex environments.

Absence of Data on Abiotic Degradation of this compound